molecular formula C18H13ClO5 B2636429 (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-47-5

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2636429
CAS RN: 623117-47-5
M. Wt: 344.75
InChI Key: ACFLSXQZOCFJHF-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Derivative Formation

  • Chemical Reactivity and Synthesis of Derivatives: The compound, as part of the 3-oxo-2,3-dihydrobenzofuran family, participates in various chemical reactions leading to the synthesis of diverse pyran derivatives. These reactions are essential in the synthesis of more complex molecules, with potential applications in developing pharmaceuticals and other functional materials (Mérour & Cossais, 1991).

Crystal Structure Analysis

  • Crystallography and Molecular Structure: The compound's crystal structure and conformation have been determined, providing crucial insights into its molecular geometry and potential interactions in various chemical and biological contexts. This information is vital for understanding the compound's behavior in different environments and for designing molecules with specific properties (Li et al., 2015).

Biological Activity and Synthesis

  • Synthesis and Biological Activity: The compound's derivatives have shown a range of biological activities, including antibacterial properties against microbes like E.coli, S.aureus, and Salmonella typhi para A. These findings suggest potential applications in developing new antimicrobial agents (Desai et al., 2001).

Application in Fungicidal Agents

  • Fungicidal Properties: Certain derivatives of the compound have displayed moderate fungicidal activity against fungi like Rhizoctonia solani, indicating potential uses in agriculture as part of pest management strategies (Liu et al., 2014).

Medicinal Chemistry and Drug Design

  • Role in Medicinal Chemistry: The derivatives of the compound have been explored for their inhibitory effects against enzymes like aldehyde reductase and aldose reductase. These enzymes are targets in the treatment of diabetic complications, suggesting the compound's derivatives could contribute to new therapeutic approaches (Ali et al., 2012).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLSXQZOCFJHF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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